N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-27-20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJDOEFPSWCOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzimidazole nucleus is typically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with aldehydes or ketones. Recent advances employ nanocatalysts to enhance efficiency:
Method A (ZnO-Nanoparticle Catalysis) :
- Reactants : o-Phenylenediamine (1 eq), substituted benzaldehyde (1 eq)
- Conditions : ZnO nanoparticles (10 mol%), ethanol, reflux, 4–6 hours.
- Yield : 85–92%.
- Mechanism : ZnO facilitates imine formation and subsequent cyclization via Lewis acid activation.
Method B (N,N-Dimethylformamide/Sulfur System) :
- Reactants : o-Phenylenediamine, aromatic aldehydes
- Conditions : DMF, sulfur, 120°C, 12 hours.
- Yield : 70–80%.
- Limitation : Requires strict anhydrous conditions.
Synthesis of 2-(Ethylthio)benzoic Acid
Alkylation of 2-Mercaptobenzoic Acid
Introducing the ethylthio group involves nucleophilic substitution:
- Reactants : 2-Mercaptobenzoic acid (1 eq), ethyl iodide (1.2 eq)
- Base : K₂CO₃ (2 eq) in DMF
- Conditions : 60°C, 6 hours.
- Yield : 75–85%.
- Purification : Recrystallization from ethanol/water.
Amide Bond Formation
Carbodiimide-Mediated Coupling
EDC/HOBt Protocol :
- Reactants : 2-(1H-Benzo[d]imidazol-2-yl)aniline (1 eq), 2-(ethylthio)benzoic acid (1.2 eq)
- Coupling Agents : EDC·HCl (1.5 eq), HOBt (1.5 eq)
- Solvent : Dichloromethane or DMF
- Conditions : 0°C to room temperature, 12–24 hours.
- Yield : 65–78%.
- Workup : Aqueous extraction, column chromatography (ethyl acetate/hexane).
Alternative: Acid Chloride Route :
- Step 1 : Convert 2-(ethylthio)benzoic acid to acid chloride using SOCl₂.
- Step 2 : React with 2-(1H-benzo[d]imidazol-2-yl)aniline in THF with Et₃N.
- Yield : 60–70%.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Regioselectivity in Benzimidazole Formation
Purification of Hydrophobic Intermediates
- Problem : Low solubility of 2-(ethylthio)benzamide derivatives.
- Resolution : Employ mixed-solvent systems (e.g., THF/water) for recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide depends on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br in W21) increase polarity and may enhance target binding but reduce solubility .
- Hydroxyl groups (Compound 14) elevate melting points due to hydrogen-bonding networks but may limit bioavailability due to high crystallinity .
- Sulfur-containing groups (ethylthio, thioacetamide) balance lipophilicity and reactivity, as seen in the target compound and derivatives like 5d .
Antimicrobial Activity
- Target Compound: Limited explicit data, but analogs like W21 (3-bromophenyl) exhibit strong activity against Staphylococcus aureus (MIC: 12.5 μM) and Candida albicans (MIC: 25 μM) .
- Compound 5d (): Notable antifungal activity against Aspergillus niger (MIC: 6.25 μg/mL), attributed to sulfonylhydrazone improving membrane disruption .
- Nitazoxanide () : Broad-spectrum antiparasitic activity (e.g., MIC: 0.5–2 μg/mL for Giardia), linked to nitro-reduction mechanisms .
Anticancer Activity
- W20 () : Demonstrates moderate activity against HCT116 colorectal cancer cells (IC₅₀: 48 μM), likely due to ethyl-phenyl substitution enhancing DNA intercalation .
- Benzylidene Derivatives () : Show COX-2 inhibition (docking score: -9.2 kcal/mol), suggesting anti-inflammatory and antiproliferative synergy .
SAR Insights :
- Halogenation (e.g., Br in W21) improves antimicrobial potency but may reduce selectivity.
- Sulfur-linked groups (e.g., ethylthio) balance cytotoxicity and solubility, critical for anticancer applications .
Molecular Docking and Mechanistic Studies
- COX-2 Binding () : Benzylidene derivatives exhibit stronger binding than diclofenac (-8.7 kcal/mol), with hydroxyl groups forming critical hydrogen bonds .
- Thymidylate Synthase Inhibition () : Benzimidazole-thioacetamide hybrids (e.g., 5c) inhibit microbial folate biosynthesis via TS binding (IC₅₀: 3.8 μM) .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]imidazole moiety linked to a phenyl group and an ethylthio functional group, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of 373.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3OS |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 898405-87-3 |
Synthesis
The synthesis of this compound typically follows a multi-step synthetic route involving the reaction of appropriate benzimidazole derivatives with phenyl and ethylthio substituents. Techniques such as thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR) are employed to confirm product formation and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing the benzimidazole structure have shown significant activity against various bacterial strains, indicating potential applications in treating infections.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. A study demonstrated that derivatives based on the benzo[d]imidazole core exhibited cytotoxicity against cancer cell lines, with some compounds inducing apoptosis through mechanisms such as cell cycle arrest and inhibition of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including α-glucosidase, which is relevant in diabetes management. In vitro studies have shown non-competitive inhibition characteristics .
- Binding Affinity : Interaction studies using molecular docking techniques have revealed that the compound binds effectively to target sites on enzymes, suggesting potential for drug development.
Case Studies
- Anti-Diabetic Activity : A series of benzimidazole derivatives were synthesized and tested for their α-glucosidase inhibitory activity. Compounds derived from this class demonstrated significant hypoglycemic effects in vivo, comparable to standard treatments like acarbose .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Q & A
Advanced Research Question
- Substituent engineering : Introducing 4-methoxyphenyl or 2,6-dimethylphenyl groups improves anticancer activity by enhancing target binding (e.g., tubulin inhibition) .
- Hybrid scaffolds : Combining benzimidazole with thiazole or triazole moieties increases antimicrobial breadth .
- Solubility modifiers : Adding sulfonyl or methoxy groups balances lipophilicity and aqueous solubility .
How do molecular docking studies inform the design of derivatives targeting specific proteins?
Advanced Research Question
Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like mGluR5 or tubulin. For example:
- Compound 9c (docking score: -9.2 kcal/mol) showed strong binding to α,β-tubulin via hydrophobic interactions .
- Chalcone-benzimidazole hybrids exhibited π-π stacking with kinase active sites, correlating with apoptosis induction .
What reaction optimization strategies improve yield and scalability of this compound?
Advanced Research Question
- Catalyst screening : CBr4 in one-pot reactions reduces steps and increases yield (74% vs. 50% with traditional methods) .
- Solvent systems : Ethanol/water mixtures facilitate easier purification vs. DMF, which requires column chromatography .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for intermediates .
How do physicochemical properties (e.g., solubility, logP) influence formulation and in vivo testing?
Advanced Research Question
- logP : Optimal values (2.5–3.5) ensure membrane permeability; derivatives with logP >4 show toxicity .
- Crystallinity : Recrystallization in methanol improves stability but may reduce dissolution rates .
- Salt formation : Hydrochloride salts enhance solubility for intravenous administration .
What mechanistic studies are required to elucidate the compound’s mode of action?
Advanced Research Question
- Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .
- Target identification : Pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models .
- Metabolic profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .
How can researchers design derivatives to mitigate toxicity while retaining efficacy?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
